molecular formula C13H18BNO4 B1391908 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1309980-14-0

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No. B1391908
M. Wt: 263.1 g/mol
InChI Key: HSIMPSRXFOCKQV-UHFFFAOYSA-N
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Description

The compound contains a tetramethyl-1,3,2-dioxaborolane group . This group is often used in organic synthesis, particularly in borylation reactions . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic ring with wide applications in organic synthesis .


Physical And Chemical Properties Analysis

The tetramethyl-1,3,2-dioxaborolane group has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure The synthesis and structural analysis of compounds involving 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine and its derivatives have been a focal point of research. Huang et al. (2021) elaborated on the synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound through a three-step substitution reaction. The crystal structures were determined by X-ray diffraction and were supported by DFT calculations, revealing insights into the conformational stability and physicochemical properties of these compounds (Huang et al., 2021).

DFT Studies and Molecular Analysis In a similar vein, Wu et al. (2021) synthesized and characterized compounds with the 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine structure. Through crystallography and DFT calculations, they analyzed the molecular structures, electrostatic potential, and frontier molecular orbitals, providing valuable data on the molecular behavior and potential applications (Wu et al., 2021).

Applications in Polymer Chemistry

Polymer Synthesis The incorporation of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine in polymer chains has been investigated. Welterlich et al. (2012) reported the synthesis of polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, where these boronic ester compounds played a crucial role. The resulting polymers exhibited distinct colors and were soluble in common organic solvents, indicating their potential in various industrial applications (Welterlich, Charov, & Tieke, 2012).

Suzuki Coupling and Polymer Conjugation Zhu et al. (2007) focused on the preparation of conjugated polymers through Suzuki polycondensation reactions. They synthesized a series of conjugated polymers incorporating dialkylated pyrrolo[3,4-c]pyrrole units and various other units, where the boronic ester compounds were instrumental in the synthesis. These polymers showcased brilliant red colors and potential for various applications (Zhu, Rabindranath, Beyerlein, & Tieke, 2007).

Chemical Reactivity and Stability

Reactivity and Stability Analysis Sopková-de Oliveira Santos et al. (2003) presented a structural comparison of pyridin-2-ylboron derivatives, including the target compound. The study elucidated the orientation of the dioxaborolane ring concerning the pyridine ring and analyzed bond angles, providing insights into the compound's reactivity and stability. Ab initio calculations based on the crystal structures further correlated the molecular structures with observed chemical reactivity (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2003).

Safety And Hazards

The tetramethyl-1,3,2-dioxaborolane group is highly flammable and can produce flammable gases when in contact with water .

properties

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-5-6-15-11-10(9)16-7-8-17-11/h5-6H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIMPSRXFOCKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

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